4-(4-phenylbutoxy)benzoic Acid
Overview
Description
4-(4-phenylbutoxy)benzoic acid is an important chemical intermediate for the synthesis of pranlukast . It is a white crystal that is practically insoluble in water but can be dissolved in organic solvents such as ethanol .
Synthesis Analysis
The synthesis of 4-(4-phenylbutoxy)benzoic acid involves a four-step reaction. The raw material used is 4-chloro-1-butanol .Molecular Structure Analysis
The molecular formula of 4-(4-phenylbutoxy)benzoic acid is C17H18O3 . The average mass is 270.323 Da and the monoisotopic mass is 270.125580 Da .Chemical Reactions Analysis
4-(4-phenylbutoxy)benzoic acid is combined with 8-amino-4-oxo Substitute-2-(5-1H-tetrazolyl)-4H-1-benzopyran in a dichloromethane system, with pyridine as an acid-binding agent, to undergo an acylation reaction to produce pranlukast .Physical And Chemical Properties Analysis
4-(4-phenylbutoxy)benzoic acid has a melting point of 129.0 to 133.0 °C and a boiling point of 454.3±28.0 °C . Its density is 1.144±0.06 g/cm3 . It is practically insoluble in water but can be dissolved in organic solvents such as ethanol .Scientific Research Applications
Synthesis Process
4-(4-Phenylbutoxy)benzoic acid is synthesized through a four-step reaction involving 4-chloro-1-butanol, with chloroform as the solvent and aluminium chloride as the catalyst. The synthesis process has been optimized for temperature and time, achieving a yield over 54% and product purity above 99.5% (Zha You-gui, 2010).
Application in Liquid Crystal Research
4-(4-Phenylbutoxy)benzoic acid plays a role in the synthesis of liquid crystal intermediates. It is used to synthesize a series of liquid crystal intermediates from 4-phenylphenol through various chemical processes. These compounds have been characterized by infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, indicating their relevance in the study of ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).
Involvement in Hydrogen Bond Studies
Research on benzoic acid derivatives like 4-(4-Phenylbutoxy)benzoic acid has contributed to understanding the stability of hydrogen bonds in liquid crystalline systems. Studies using infrared spectroscopy have shown how the molecular orientation affects the stability of hydrogen-bonded benzoic acid dimers, providing insights into phase transitions and molecular interactions in these systems (Takashi Kato et al., 1993).
Role in Biosensor Development
4-(4-Phenylbutoxy)benzoic acid is significant in the development of biosensors. A study explored the construction of a synthetic biosensor for detecting benzoic acid derivatives in yeast, demonstrating the potential of these compounds in biotechnological applications. This research highlights the versatility of benzoic acid derivatives in developing tools for metabolic engineering and high-throughput screening (Sara Castaño-Cerezo et al., 2020).
Contribution to Polymer Research
This compound is also relevant in the field of polymer research. It has been used in synthesizing liquid crystal side chain polymers with potential applications in materials science, particularly in the development of switchable polymers responsive to electric fields (Wen-Liang Tsai et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-phenylbutoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWFMQMZZPALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453146 | |
Record name | 4-(4-phenylbutoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenylbutoxy)benzoic Acid | |
CAS RN |
30131-16-9 | |
Record name | 4-(4-phenylbutoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Phenylbutoxy)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.